molecular formula C10H16N2O2 B13692537 Ethyl 5-(1-Pyrazolyl)pentanoate

Ethyl 5-(1-Pyrazolyl)pentanoate

Cat. No.: B13692537
M. Wt: 196.25 g/mol
InChI Key: DQRMNGWBWXVXMF-UHFFFAOYSA-N
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Description

Ethyl 5-(1-Pyrazolyl)pentanoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(1-Pyrazolyl)pentanoate can be synthesized through several methods. One common approach involves the cyclization of ethyl diazoacetate with methylene carbonyl compounds using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile . Another method includes the reaction of ethyl 5-acyl-4-pyrone-2-carboxylates with hydrazines, which allows for the formation of highly functionalized pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-Pyrazolyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: Substitution reactions with electrophiles or nucleophiles can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylates, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Ethyl 5-(1-Pyrazolyl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(1-Pyrazolyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer research, pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating gene expression and DNA fragmentation . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 5-(1-Pyrazolyl)pentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 5-pyrazol-1-ylpentanoate

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)6-3-4-8-12-9-5-7-11-12/h5,7,9H,2-4,6,8H2,1H3

InChI Key

DQRMNGWBWXVXMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN1C=CC=N1

Origin of Product

United States

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